2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide
Description
2-(2-Bromo-4-chlorophenoxy)-N,N-dimethylacetamide is a halogenated aromatic acetamide derivative characterized by a phenoxy ring substituted with bromine (2-position) and chlorine (4-position), linked to an N,N-dimethylacetamide group. This structure places it within a broader class of bioactive and industrially relevant compounds, where halogen substituents and acetamide functionalities modulate physicochemical properties and biological activity.
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-13(2)10(14)6-15-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJKFRRCDIPHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide typically involves the reaction of 2-bromo-4-chlorophenol with N,N-dimethylacetamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-bromo-4-chlorophenol} + \text{N,N-dimethylacetamide} \rightarrow \text{2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide} ]
Industrial Production Methods
In an industrial setting, the production of 2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond in the molecule can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromo and chloro substituents into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The bromo and chloro substituents on the phenoxy ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Halogen Effects: Bromine and chlorine substituents increase molecular weight and lipophilicity compared to fluorine .
- Functional Group Impact : The formyl group in may render the compound susceptible to nucleophilic addition, while the ethoxy group could improve solubility in polar solvents.
- Steric Considerations : Methyl substituents (e.g., ) introduce steric hindrance, possibly reducing binding efficiency in biological systems compared to smaller halogens.
Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO2) and halogens (Br, Cl) are electron-withdrawing, stabilizing the aromatic ring but increasing susceptibility to nucleophilic attack .
- Metabolic Stability : Fluorinated analogs (e.g., ) may exhibit slower metabolic degradation due to fluorine’s strong carbon-fluorine bond, whereas chloro or bromo derivatives could undergo faster dehalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
